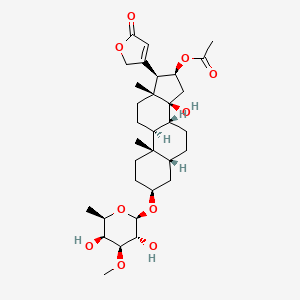

Neritaloside

Beschreibung

obtained from Nerium oleander extract; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O10/c1-16-26(35)28(38-5)27(36)29(40-16)42-20-8-10-30(3)19(13-20)6-7-22-21(30)9-11-31(4)25(18-12-24(34)39-15-18)23(41-17(2)33)14-32(22,31)37/h12,16,19-23,25-29,35-37H,6-11,13-15H2,1-5H3/t16-,19-,20+,21+,22-,23+,25+,26+,27-,28+,29+,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQOZJNEDXAJEZ-VZJXLKLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318018 | |

| Record name | Neritaloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-13-4 | |

| Record name | Neritaloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neritaloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neritaloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to a Novel Bioactive Steroid from Nerium oleander L.

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a newly isolated and characterized bioactive steroid from the plant Nerium oleander L. The compound, identified as 3β-acetoxy-5, 25 (26) diene, 24 β hydroxy lanostane, has demonstrated significant biological activity, positioning it as a compound of interest for further investigation in drug discovery and development.

Introduction

Nerium oleander L., a well-known member of the Apocynaceae family, has a long history in traditional medicine for treating various ailments.[1][2][3] Its extracts are known to contain a variety of bioactive compounds, including cardiac glycosides, triterpenoids, and steroids, which contribute to its diverse pharmacological properties such as anti-inflammatory, anti-cancer, and antimicrobial activities.[2][4] Recent research has led to the isolation of a new lanostane-type steroid with promising biological activity.[5] This document serves as a comprehensive technical guide to this novel compound.

Compound Characterization

The newly isolated steroid was identified as 3β-acetoxy-5, 25 (26) diene, 24 β hydroxy lanostane.[5] Its structure was elucidated using a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[5]

The structural confirmation of the compound was based on the following key spectroscopic data.

Table 1: ¹H NMR (Proton NMR) Data [5]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-24 | 3.91 | m | - |

| H-5 | 5.52 | t | 2.0 |

| Olefinic protons | 4.90, 4.80 | - | - |

| Me-2' | 2.05 | s | - |

| Me-27 | 1.72 | - | - |

| Me-28 | 1.05 | - | - |

| Me-29 | 1.04 | - | - |

| Me-30 | 0.91 | - | - |

Table 2: ¹³C NMR (Carbon NMR) Data [5]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-23 | 32.5 |

| C-25 | 147.2 |

| C-22 | 32.0 |

| C-26 | 110.6 |

| C-27 | 17.1 |

| C-24 | 75.2 |

| C-5 | 145.1 |

Biological Activity

The isolated steroid exhibited significant inhibitory activity against the lipoxygenase enzyme.[5] Lipoxygenases are a family of enzymes involved in the inflammatory pathway, making their inhibitors potential therapeutic agents for inflammatory diseases. The compound's activity was compared to the standard inhibitor, Baicalein.[5]

Table 3: Lipoxygenase Inhibition Assay Results [5]

| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µM) |

| 3β-acetoxy-5, 25 (26) diene, 24 β hydroxy lanostane | 500 | 65.4 ± 0.12 | 350.4 ± 0.15 |

| Baicalein (Standard) | 500 | 94.2 ± 0.25 | 22.4 ± 0.05 |

Experimental Protocols

The following workflow outlines the procedure for the extraction and isolation of the novel steroid from Nerium oleander.[5]

References

Phytochemical Characterization of Neritaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neritaloside, a potent cardenolide glycoside predominantly found in Nerium oleander, has garnered significant scientific interest due to its notable biological activities, including central nervous system depressant and potential anticancer effects. This technical guide provides a comprehensive overview of the phytochemical characterization of this compound, detailing its physicochemical properties, spectroscopic data, and established experimental protocols for its extraction, isolation, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Data | Reference |

| Molecular Formula | C₃₂H₄₈O₁₀ | [1] |

| Molecular Weight | 592.7 g/mol | [1] |

| Class | Cardenolide Glycoside | [2] |

| Source | Nerium oleander | [2] |

| Mass Spectrometry | Collision-Induced Dissociation (CID) data has been obtained via HPLC/MS/MS. | [3] |

| NMR Spectroscopy | 1D and 2D NMR data are used for structural elucidation, often in comparison with known compounds. | [2][4] |

Note: Detailed, specific values for melting point, optical rotation, and a complete, assigned NMR chemical shift table for this compound are not consistently reported across readily available scientific literature. Researchers are advised to determine these values empirically upon isolation or consult specialized chemical databases.

Experimental Protocols

The following sections outline the generalized yet detailed experimental procedures for the extraction, isolation, and analytical characterization of this compound from its primary plant source, Nerium oleander.

Extraction of Cardenolides from Nerium oleander

The initial step in the phytochemical investigation of this compound involves the extraction of crude cardenolide glycosides from the plant material.

Methodology:

-

Plant Material Preparation: Fresh, uncrushed leaves of Nerium oleander are collected and air-dried in the shade to a constant weight. The dried leaves are then coarsely powdered using a mechanical grinder.

-

Maceration: The powdered leaf material is subjected to cold maceration with methanol at room temperature. The plant material is soaked in methanol (e.g., a 1:5 w/v ratio) for a period of 24-48 hours with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude methanolic extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and chloroform, to remove non-polar and semi-polar interfering compounds. The cardenolide glycosides, including this compound, are expected to be enriched in the more polar fractions.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

Methodology:

-

Column Chromatography: The enriched cardenolide fraction is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized using an appropriate spray reagent (e.g., Liebermann-Burchard reagent) or under UV light.

-

Further Purification: Fractions containing this compound, as identified by comparison with a reference standard or by preliminary spectroscopic analysis, are pooled and may require further purification by preparative HPLC to achieve high purity.

Analytical Characterization

2.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a powerful technique for the identification and quantification of this compound in complex mixtures.[3]

Instrumentation:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

-

Mass Spectrometer: A hybrid tandem quadrupole time-of-flight (QqTOF) mass spectrometer is suitable for obtaining high-resolution mass data.[3]

Methodology:

-

Chromatographic Conditions: A gradient elution profile with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is typically used to achieve separation.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative mode. For structural confirmation, Collision-Induced Dissociation (CID) is performed to obtain fragmentation patterns of the parent ion corresponding to this compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

NMR Experiments: A suite of 1D and 2D NMR experiments are conducted, including:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

NOESY (Nuclear Overhauser Effect Spectroscopy) The resulting spectral data allows for the unambiguous assignment of all proton and carbon signals in the molecule.[2]

-

Visualized Workflows and Pathways

General Workflow for Phytochemical Characterization

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of a natural product like this compound.

Caption: General workflow for the phytochemical characterization of this compound.

Conclusion

The phytochemical characterization of this compound is a multi-step process that relies on a combination of classical extraction and chromatographic techniques with modern analytical instrumentation. This guide provides a foundational understanding of the methodologies involved. For researchers embarking on the study of this compound, it is imperative to consult primary literature for the most up-to-date and specific experimental parameters. The continued investigation into this compound and other cardenolides holds significant promise for the discovery of new therapeutic agents.

References

- 1. This compound | C32H48O10 | CID 44566654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC/MS/MS analyses of an oleander extract for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:465-13-4 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide on the Mechanism of Action of Neritaloside in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neritaloside, a monoglycosidic cardenolide primarily isolated from Nerium oleander, has demonstrated notable anticancer activity across various preclinical studies. As a member of the cardiac glycoside family, its primary molecular target is the Na+/K+-ATPase pump. Inhibition of this ubiquitously expressed ion pump in cancer cells disrupts crucial cellular ion homeostasis, triggering a cascade of downstream signaling events. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. Quantitative data on its efficacy and detailed experimental protocols are provided to support further research and development.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane.[1][2][3] The α-subunit of this pump is a critical binding site for cardiac glycosides.[4] In several cancer types, including lung cancer, renal carcinoma, and melanoma, this subunit is overexpressed, potentially offering a degree of cancer cell selectivity.[4][5]

Inhibition of the Na+/K+-ATPase leads to:

-

An increase in intracellular sodium ([Na+]i).

-

A subsequent rise in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger.

-

Depolarization of the cell membrane.

This disruption of ion balance is a central node from which multiple anti-cancer signaling pathways are initiated.

Downstream Cellular Effects and Signaling Pathways

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[6][7] This is achieved through the activation of the intrinsic (mitochondrial) apoptosis pathway.

Key molecular events include:

-

Mitochondrial Membrane Potential (MMP) Disruption: Increased intracellular Ca2+ levels can lead to mitochondrial stress and the loss of MMP.

-

Regulation of Bcl-2 Family Proteins: this compound influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization.

-

Cytochrome C Release: Permeabilization of the mitochondrial membrane leads to the release of Cytochrome C into the cytoplasm.[9]

-

Caspase Activation: Cytosolic Cytochrome C triggers the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in apoptosis.[8][9]

Cell Cycle Arrest

This compound and related compounds have been shown to induce cell cycle arrest, primarily at the G2/M phase.[6][10] This prevents cancer cells from proceeding through mitosis, thereby halting proliferation.[6] Studies on extracts containing this compound have demonstrated that this G2/M arrest is a key mechanism in inhibiting the growth of HeLa cervical cancer cells.[11] This effect may be linked to the disruption of the microtubule network, an action comparable to mitosis-inhibiting drugs like paclitaxel.[1][12][13]

Modulation of Other Key Signaling Pathways

This compound can influence several other signaling pathways crucial for cancer cell survival and proliferation:

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often hyperactivated in cancer. Extracts containing this compound have been shown to inhibit this pathway, contributing to reduced cancer cell growth.[7][14]

-

MAPK Pathway: this compound-containing extracts can modulate the phosphorylation levels of MAP kinases (p-ERK, p-JNK, p-p38), which are involved in both proliferation and apoptosis.[15]

-

NF-κB Pathway: Oleandrin, a closely related cardiac glycoside found alongside this compound, is a known inhibitor of NF-κB activation, a key transcription factor for inflammatory and survival responses.[7]

Quantitative Data: In Vitro Efficacy

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[16] While specific IC50 values for pure this compound are sparsely reported in publicly available abstracts, data from the National Cancer Institute (NCI) panel of 59 tumor cell lines have been analyzed for this compound and the related compound Odoroside H.[1] These studies indicate that kidney and prostate carcinoma cell lines tend to be more sensitive to this compound than colon and breast cancer cell lines.[1]

| Parameter | Observation | Cancer Type(s) | Reference |

| Cell Line Sensitivity | Higher sensitivity observed | Kidney, Prostate Carcinoma | [1] |

| Cell Line Sensitivity | Lower sensitivity observed | Colon, Breast Cancer | [1] |

| Drug Resistance | Activity is not correlated with common resistance mechanisms (e.g., ABC transporters, EGFR, RAS, TP53) | Various | [1][12][13] |

Note: Specific IC50 values are highly dependent on the cell line and the duration of the assay (e.g., 24, 48, 72 hours).[16] Researchers should consult the NCI database or specific publications for detailed values.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound. Specific concentrations, incubation times, and antibody selections must be optimized and referenced from the primary literature.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture and treat cells with this compound (at IC50 concentration) and a control for 24-48 hours.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Acquisition: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-Akt, β-actin) overnight.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion and Future Directions

This compound exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of the Na+/K+-ATPase. This primary action leads to ionic imbalance, which in turn triggers apoptosis via the intrinsic mitochondrial pathway and induces G2/M cell cycle arrest. Its ability to modulate critical survival pathways like PI3K/Akt and its efficacy in cell lines with common drug resistance mechanisms make it a compound of significant interest.[1][12][13]

Future research should focus on:

-

Establishing a comprehensive profile of IC50 values across a wider range of cancer cell lines.

-

In vivo studies to determine efficacy, pharmacokinetics, and toxicity profiles in animal models.

-

Investigating this compound in combination therapies, potentially with drugs like paclitaxel, to overcome tumor relapse.[12][13]

-

Further elucidating its impact on the tumor microenvironment and metastatic processes.

References

- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Na+/K+ ATPase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Na+/K+-ATPase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 7. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity and Apoptosis Induced by Chenopodium ambrosioides L. Essential Oil in Human Normal Liver Cell Line L02 via the Endogenous Mitochondrial Pathway Rather Than the Endoplasmic Reticulum Stress | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Leaf Extract of Nerium oleander L. Inhibits Cell Proliferation, Migration and Arrest of Cell Cycle at G2/M Phase in HeLa Cervical Cancer Cell | Bentham Science [eurekaselect.com]

- 12. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Modes of Action of Aqueous Nerium oleander Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous extracts of Nerium oleander have a long history in traditional medicine and are now the subject of intense scientific scrutiny for their potent anti-cancer properties. The cytotoxic effects of these extracts are primarily attributed to a complex mixture of cardiac glycosides, with oleandrin being the most studied constituent. This technical guide provides an in-depth overview of the molecular mechanisms through which aqueous Nerium oleander extract and its bioactive components exert their effects on cancer cells. It details the inhibition of the Na+/K+-ATPase pump, the modulation of key signaling pathways including NF-κB, AP-1, and PI3K/Akt/mTOR, and the induction of cellular processes such as apoptosis and autophagy. This document summarizes quantitative data on the extract's cytotoxicity, provides detailed experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

Nerium oleander, a common ornamental shrub, possesses a rich phytochemical profile, most notably a variety of cardiac glycosides. Aqueous extracts from the leaves of this plant, such as Anvirzel™ and Breastin, have demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] The primary bioactive compounds, including oleandrin, odoroside, and neritaloside, contribute to the extract's pleiotropic effects on cancer cells.[1] This guide focuses on the molecular underpinnings of these effects to provide a comprehensive resource for the scientific community.

Primary Molecular Target: Na+/K+-ATPase Pump

The principal mechanism of action for the cardiac glycosides present in aqueous Nerium oleander extract is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[3]

Mechanism of Inhibition:

Cardiac glycosides, such as oleandrin, bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase pump.[2] This binding stabilizes the enzyme in its phosphorylated (E2-P) conformation, preventing the dephosphorylation and subsequent release of K+ ions into the cell.[3] This inhibition leads to a cascade of downstream effects:

-

Increased Intracellular Sodium: The non-functional pump is unable to extrude Na+ ions, leading to their accumulation within the cell.

-

Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX). Instead of extruding Ca2+, the NCX begins to import it, leading to a significant rise in intracellular Ca2+ levels.

-

Cellular Stress and Signaling: The disruption of ion homeostasis triggers a variety of cellular stress responses and modulates multiple signaling pathways, ultimately contributing to the extract's cytotoxic effects.

Modulation of Key Signaling Pathways

Aqueous Nerium oleander extract and its components influence a multitude of signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of NF-κB and AP-1 Signaling

The transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) are crucial for promoting inflammation, cell survival, and proliferation in cancer. Oleandrin has been shown to be a potent inhibitor of both NF-κB and AP-1 activation induced by various stimuli, including tumor necrosis factor (TNF).[4][5]

Mechanism of NF-κB Inhibition:

-

Oleandrin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5]

-

By stabilizing IκBα, oleandrin blocks the nuclear translocation of the active NF-κB subunits (p50/p65), thereby preventing the transcription of its target genes.[4]

DOT Script for NF-κB Inhibition Pathway:

Caption: Inhibition of the NF-κB signaling pathway by aqueous Nerium oleander extract.

Modulation of PI3K/Akt/mTOR and ERK Pathways

The PI3K/Akt/mTOR and ERK signaling pathways are central to regulating cell growth, proliferation, and survival. Aqueous Nerium oleander extract has been shown to modulate these pathways. Specifically, oleandrin has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, while increasing the phosphorylation of ERK.[1] The supercritical CO2 extract PBI-05204 has also been shown to inhibit the PI3K/mTOR pathway.[6]

DOT Script for PI3K/Akt/mTOR and ERK Modulation:

Caption: Modulation of PI3K/Akt/mTOR and ERK signaling by aqueous Nerium oleander extract.

Induction of Apoptosis and Autophagy

Aqueous Nerium oleander extract induces programmed cell death in cancer cells through both apoptosis and autophagy.

Apoptosis

The extract induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Oleandrin has been shown to:

-

Increase Reactive Oxygen Species (ROS) Production: The generation of ROS can lead to mitochondrial damage and the release of pro-apoptotic factors.[7]

-

Activate Caspases: Studies have shown the activation of key executioner caspases, such as caspase-3.

-

Induce Fas Gene Expression: Oleandrin can upregulate the expression of the Fas death receptor, sensitizing cells to apoptosis.[8][9]

Autophagy

In some cancer cell types, such as gastric cancer, oleandrin has been shown to induce autophagy, a cellular process of self-digestion.[10] Interestingly, in these cases, the induction of autophagy appears to be a prerequisite for apoptosis, as inhibition of autophagy can counteract the apoptotic effects of oleandrin.[11][12]

Quantitative Data on Cytotoxicity

The cytotoxic effects of aqueous Nerium oleander extracts and their purified components have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.

| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |

| Aqueous Extract (Breastin) | Multiple Myeloma (KMS11) | ~1.5 µg/mL | [13] |

| Aqueous Extract (Breastin) | Leukemia (CCRF-CEM) | ~0.5 µg/mL | [13] |

| Aqueous Extract (Breastin) | Prostate Carcinoma (PC-3) | ~2.5 µg/mL | [13] |

| Aqueous Extract | Breast Cancer (MDA-MB-231) | 1.67 ± 0.22 µg/mL | [3] |

| Aqueous Extract | Colon Cancer (HT-29) | 2.89 ± 0.35 µg/mL | [3] |

| Ethanolic Extract | Breast Cancer (MDA-MB-231) | 2.36 ± 0.44 µg/mL | [3] |

| Ethanolic Extract | Colon Cancer (HT-29) | 5.09 ± 0.52 µg/mL | [3] |

| Oleandrin | Gastric Cancer (HGC-27) | ~20 nM | [11] |

| Oleandrin | Non-Small Cell Lung Cancer | Low nanomolar range | [14] |

| Hydroalcoholic Extract | HaCaT Skin Cancer | 91.49 ± 0.181 µg/ml | [1] |

Detailed Experimental Protocols

Preparation of Aqueous Nerium oleander Extract

This protocol is a generalized representation based on common laboratory practices.

-

Collection and Preparation of Plant Material: Fresh leaves of Nerium oleander are collected, washed thoroughly with distilled water, and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Hot Water Extraction: A specific weight of the powdered leaves (e.g., 10 g) is added to a specific volume of distilled water (e.g., 100 mL) in a flask. The mixture is heated to boiling (100°C) and maintained for a defined period (e.g., 3 hours).[15]

-

Filtration and Concentration: The boiled mixture is cooled and filtered through a series of filters (e.g., Whatman No. 1 paper) to remove solid debris. The filtrate is then concentrated, often using a rotary evaporator, to obtain a viscous extract.

-

Sterilization and Storage: The final extract is sterilized by filtration through a 0.22 µm filter and stored at -20°C for long-term use.

DOT Script for Aqueous Extraction Workflow:

Caption: Workflow for the preparation of aqueous Nerium oleander extract.

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the aqueous extract or oleandrin. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.

Western Blot Analysis for NF-κB Pathway

-

Cell Lysis and Protein Quantification: Treated and untreated cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Nuclear and Cytoplasmic Fractionation: To assess the translocation of NF-κB subunits, nuclear and cytoplasmic fractions are separated using a commercial kit or a standard biochemical protocol.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and the p65 subunit of NF-κB. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).[16]

Tubulin Polymerization Assay

-

Reaction Setup: A reaction mixture containing purified tubulin, a GTP source, and a polymerization buffer is prepared on ice.

-

Compound Addition: The aqueous extract or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) is added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.[17]

Clinical Trial Methodologies

Anvirzel™ Phase I Trial

-

Objective: To determine the maximum tolerated dose (MTD) and safety of Anvirzel™.[18]

-

Design: Patients with advanced, refractory solid tumors were randomized to receive Anvirzel™ via intramuscular injection at escalating doses (0.1, 0.2, 0.4, 0.8, or 1.2 ml/m²/day).[9]

-

Treatment Cycle: One treatment cycle consisted of three weeks.[9]

-

Outcome: The recommended Phase II dose was determined to be 0.8 ml/m²/day, limited by injection volume rather than systemic toxicity.[9]

PBI-05204 Phase I and II Trials

-

Phase I Objective: To determine the safety, pharmacokinetics, and pharmacodynamics of oral PBI-05204 in patients with advanced solid tumors.[19]

-

Phase I Design: A 3+3 dose-escalation design was used, with patients receiving PBI-05204 orally for 21 of 28 days.[19]

-

Phase II Objective: To evaluate the efficacy of PBI-05204 in patients with metastatic pancreatic adenocarcinoma refractory to standard therapy.[4]

-

Phase II Design: A single-arm, open-label study where patients received daily oral PBI-05204 until disease progression or unacceptable toxicity.[4]

Conclusion

The aqueous extract of Nerium oleander presents a multifaceted approach to combating cancer. Its primary interaction with the Na+/K+-ATPase pump triggers a cascade of events that disrupt cellular homeostasis and modulate critical signaling pathways involved in cell survival and proliferation. The induction of apoptosis and autophagy further contributes to its potent cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this botanical extract. Future research should focus on elucidating the synergistic interactions between the various bioactive components of the extract and on developing targeted delivery systems to enhance efficacy and minimize potential toxicity.

References

- 1. Antioxidant and Anticancer Activity Assessment of N. Oleander on the Hacat Skin Cancer Cell – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. oaji.net [oaji.net]

- 4. ascopubs.org [ascopubs.org]

- 5. phoenixbiotechnology.com [phoenixbiotechnology.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phase 1 trial of Anvirzel in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer [imrpress.com]

- 12. Oleandrin Promotes Apoptosis in an Autophagy-Dependent Manner in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CA2443630A1 - Nerium oleander extract, compositions containing the nerium oleander l. extract and a method of preparation of this extract - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. First-in-human study of pbi-05204, an oleander-derived inhibitor of akt, fgf-2, nf-κΒ and p70s6k, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Standardized Cold-Water Nerium oleander L. Leaf Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerium oleander L., a plant with a long history in traditional medicine, has emerged as a subject of significant interest in modern oncology research.[1] Despite its known toxicity due to the presence of cardiac glycosides, specific extracts of its leaves have demonstrated potent anticancer activities.[1][2] This technical guide delves into the scientific evidence surrounding the anticancer potential of a standardized cold-water leaf extract from Nerium oleander L., often referred to in research literature by names such as Breastin, Anvirzel, or PBI-05204.[3][4][5] The primary active constituents responsible for these effects are believed to be cardiac glycosides, including oleandrin and its derivatives.[2][3] This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and a visual representation of the molecular pathways and experimental workflows involved.

Phytochemical Composition

A standardized cold-water leaf extract of Nerium oleander, referred to as Breastin, was characterized using nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. The analysis revealed the presence of several key monoglycosidic cardenolides as the major constituents. These include:

-

Adynerin

-

Neritaloside

-

Odoroside A

-

Odoroside H

-

Oleandrin

-

Vanderoside

The extract also contains phenolic compounds such as chlorogenic acid and rutin.[3]

Quantitative Data Summary

The anticancer efficacy of standardized Nerium oleander extracts and their active components has been quantified across various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of Nerium oleander Extract (Breastin) and its Components

| Cell Line Type | Number of Cell Lines Tested | Outcome | Reference |

| Hematopoietic Tumors | 14 | Growth Inhibition by Breastin | [3] |

| Carcinomas | 6 | 5 out of 6 cell lines showed growth inhibition by Breastin | [3] |

| NCI Tumor Cell Lines | 59 | Cellular responsiveness to odoroside H and this compound did not correlate with common drug resistance mechanisms (e.g., ABC transporters, oncogenes like EGFR and RAS, tumor suppressors like TP53). This suggests a potential to bypass drug resistance. | [3] |

| Oncotest Tumor Cell Lines | 74 | The activity of Breastin frequently correlated with that of mitosis-inhibiting drugs. | [3] |

Table 2: In Vivo Efficacy of Nerium oleander Extracts

| Extract/Compound | Cancer Model | Treatment | Outcome | Reference |

| Breastin | Human Breast Cancer Xenograft | Monotherapy | Moderate inhibition of tumor growth. | [3] |

| Breastin | Human Breast Cancer Xenograft | Combination with Paclitaxel | Prevented tumor relapse, unlike paclitaxel monotherapy. | [3][6] |

| PBI-05204 | Human Pancreatic Cancer Panc-1 Orthotopic Model | 20 mg/kg | Average tumor weight significantly reduced (222.9 ± 116.9 mg vs. 920.0 ± 430.0 mg in controls).[7] | [7] |

| PBI-05204 | Human Pancreatic Cancer Panc-1 Orthotopic Model | 40 mg/kg | Remarkable and significant reduction in tumor growth; only 25% of treated mice showed measurable disease compared to all control mice.[7] | [7] |

Table 3: Clinical Trial Data for PBI-05204

| Phase | Patient Population | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Recommended Phase II dose: 0.2255 mg/kg/day. Well-tolerated in heavily pretreated patients. 15% of patients had stable disease for over 4 months. Showed an average 10% reduction in Akt phosphorylation and a 35% reduction in pS6 phosphorylation in peripheral blood mononuclear cells. | [5] |

| Phase II | Metastatic Pancreatic Cancer | Did not meet the primary endpoint for overall survival. However, one objective response (2.6%) was observed for 162 days.[8] | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the study of Nerium oleander's anticancer properties.

Preparation of Standardized Cold-Water Leaf Extract (Breastin)

The preparation of a standardized cold-water extract is a critical first step to ensure consistency and comparability across studies.

References

- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anvirzel, an extract of Nerium oleander, induces cell death in human but not murine cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-human study of pbi-05204, an oleander-derived inhibitor of akt, fgf-2, nf-κΒ and p70s6k, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PBI-05204, a supercritical CO2 extract of Nerium oleander, inhibits growth of human pancreatic cancer via targeting the PI3K/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

Neritaloside as a Central Nervous System Depressant in Mice: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neritaloside, a cardenolide glycoside isolated from Nerium oleander, has been identified as a compound with central nervous system (CNS) depressant properties. This technical guide synthesizes the available preclinical data on the CNS depressant effects of this compound in murine models. While specific quantitative data for this compound across a battery of neuropharmacological tests are limited in publicly available literature, this paper draws upon foundational studies and the broader context of cardenolide pharmacology to provide a comprehensive overview. The primary mechanism of action for cardenolides involves the inhibition of Na+/K+-ATPase, an enzyme crucial for maintaining neuronal membrane potential. This guide details the known experimental protocols for assessing CNS depression and discusses the putative signaling pathways that may underlie the sedative, motor-coordinating, and locomotor-inhibiting effects of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the neuropharmacological potential of this compound.

Introduction

Nerium oleander, a plant known for its cardiotonic and toxic properties, is a rich source of bioactive compounds, including a class of steroid-like molecules known as cardenolide glycosides. Among these, this compound has been identified as a contributor to the plant's CNS depressant activity. A seminal study by Begum et al. (1999) conducted a bioactivity-directed isolation of compounds from the methanolic extract of fresh Nerium oleander leaves, which demonstrated a CNS depressant effect in mice. This research led to the isolation of four CNS depressant cardenolides: neridiginoside, nerizoside, odoroside-H, and this compound, all of which exhibited CNS depressant activity at a dose of 25 mg/kg[1].

The primary molecular target of cardenolides is the Na+/K+-ATPase pump, an enzyme essential for maintaining the electrochemical gradients across cell membranes, which are fundamental for neuronal excitability and signaling. Inhibition of this pump in the CNS is believed to be the cornerstone of the neuropharmacological effects of these compounds. This guide will delve into the available data on this compound, present relevant experimental methodologies for its study, and explore the potential signaling cascades involved in its CNS depressant action.

Quantitative Data on CNS Depressant Effects

While the initial studies confirmed the CNS depressant activity of this compound at a 25 mg/kg dose, detailed quantitative data from a comprehensive suite of behavioral assays are not extensively reported in the available literature. The information that is available is summarized below.

Table 1: Summary of Known CNS Depressant Activity of this compound in Mice

| Compound | Dose (mg/kg, i.p.) | Observed Effect | Reference |

| This compound | 25 | CNS Depressant Activity | [1] |

Due to the limited specific data for this compound, further research is required to quantify its effects on locomotor activity, sedation, and motor coordination. The following sections on experimental protocols outline the standard methods that would be employed for such characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CNS depressant effects of compounds like this compound in mice.

Animals

-

Species: Male Swiss albino mice

-

Weight: 20-25 g

-

Housing: Housed in groups of 6-8 per cage under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with free access to food and water.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the commencement of experiments.

Drug Preparation and Administration

This compound is typically dissolved in a vehicle such as normal saline or a small percentage of dimethyl sulfoxide (DMSO) and then diluted with saline. Administration is commonly performed via the intraperitoneal (i.p.) route.

Assessment of Locomotor Activity (Open Field Test)

-

Apparatus: An open field apparatus, typically a square arena (e.g., 40 cm x 40 cm x 30 cm) with the floor divided into a grid of equal squares. The arena is often equipped with infrared beams to automatically record animal movement.

-

Procedure:

-

Mice are individually placed in the center of the open field arena.

-

Locomotor activity, measured as the number of grid lines crossed with all four paws, is recorded for a specified period (e.g., 5-10 minutes).

-

Data is collected at various time points after the administration of this compound or vehicle (e.g., 30, 60, 90, and 120 minutes).

-

A decrease in the number of lines crossed compared to the vehicle-treated control group indicates a reduction in locomotor activity.

-

Assessment of Sedative Effects (Potentiation of Pentobarbital-Induced Sleeping Time)

-

Principle: This test assesses the ability of a compound to enhance the sedative-hypnotic effects of a sub-hypnotic or hypnotic dose of pentobarbital.

-

Procedure:

-

Mice are treated with either this compound or vehicle.

-

After a set pre-treatment time (e.g., 30 minutes), a hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered.

-

The time from the loss of the righting reflex (the inability of the mouse to right itself when placed on its back) to its recovery is measured as the sleeping time.

-

A significant increase in the duration of sleep in the this compound-treated group compared to the vehicle-treated group indicates a sedative effect.

-

Assessment of Motor Coordination (Rotarod Test)

-

Apparatus: A rotarod apparatus consists of a rotating rod, typically with a knurled surface for grip, which can be set to rotate at a constant or accelerating speed.

-

Procedure:

-

Mice are trained on the rotarod for a few sessions before the test day to establish a baseline performance.

-

On the test day, mice are administered this compound or vehicle.

-

After a pre-determined time, each mouse is placed on the rotating rod (e.g., rotating at a constant speed of 15-20 rpm).

-

The latency to fall off the rod is recorded, with a cut-off time (e.g., 5 minutes).

-

A significant decrease in the time spent on the rod in the this compound-treated group compared to the control group suggests impaired motor coordination.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of cardenolides, including this compound, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme is crucial for maintaining the sodium and potassium ion gradients across neuronal membranes, which are essential for resting membrane potential and action potential propagation.

Na+/K+-ATPase Inhibition and Neuronal Activity

Inhibition of Na+/K+-ATPase in the CNS leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. Altered ion homeostasis can lead to a decrease in neuronal excitability, contributing to the overall CNS depressant effect.

References

Bioactive Cardenolides from the Leaves of Nerium oleander: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactive cardenolides derived from the leaves of Nerium oleander. It details the isolation, quantification, and biological activities of these compounds, with a focus on their potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to support further research and development in this field.

Introduction to Bioactive Cardenolides in Nerium oleander

Nerium oleander, a well-known member of the Apocynaceae family, is a rich source of potent cardiac glycosides, specifically cardenolides.[1] These steroid-like compounds are characterized by a five-membered unsaturated lactone ring attached at the C-17 position of the steroid nucleus.[2] Historically recognized for their cardiotonic effects, recent research has unveiled a broader spectrum of bioactivities, including significant anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4]

The primary and most studied cardenolide in N. oleander is oleandrin, which has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] Other significant cardenolides isolated from the leaves include odoroside A, odoroside H, neritaloside, and nerizoside.[7][8] The biological activity of these molecules is often attributed to their ability to inhibit the Na+/K+-ATPase pump, a critical transmembrane protein, which in turn modulates various downstream signaling pathways.[4][9] This guide delves into the specifics of these compounds and the methodologies used to study them.

Quantitative Analysis of Cardenolides

The concentration of cardenolides in N. oleander leaves can vary based on factors such as season and geographical location.[10] Precise quantification is crucial for standardizing extracts and for pharmacological studies.

Table 1: Quantitative Analysis of Major Cardenolides in Nerium oleander Leaves

| Cardenolide | Concentration (µg/g of dry weight) | Plant Part | Season of Predominance | Analytical Method | Reference |

| Oleandrin | 703.9 | Leaf | Rainy | UHPLC-ESI-MS/MS | [10] |

| Odoroside A | 231.4 | Stem | Summer | UHPLC-ESI-MS/MS | [10] |

| Odoroside H | 244.8 | Stem | Winter | UHPLC-ESI-MS/MS | [10] |

Table 2: Cytotoxic Activity of Cardenolides from Nerium oleander

| Cardenolide / Extract | Cell Line | IC50 Value | Bioactivity | Reference |

| Oleandrin | MDA-MB-231 (Breast Cancer) | 72 nM | Cytotoxic | [3] |

| Oleandrin | RT-R MDA-MB-231 (Resistant Breast Cancer) | 183 nM | Cytotoxic | [3] |

| Cardenolide-containing fractions | 36 Human Tumor Cell Lines | 0.85 µg/ml | Anticancer | [11] |

| Cardenolide N-1 | V-13 (Malignant Tumor) | < 1 µM | Cytotoxic | [12] |

| Cardenolide N-1 | HepG2 (Liver Tumor) | < 1 µM | Cytotoxic | [12] |

| Cardenolide 11 | V-13 (Malignant Tumor) | < 1 µM | Cytotoxic | [12] |

| Cardenolide 11 | HepG2 (Liver Tumor) | < 1 µM | Cytotoxic | [12] |

| Cardenolide 12 | V-13 (Malignant Tumor) | < 1 µM | Cytotoxic | [12] |

| Cardenolide 12 | HepG2 (Liver Tumor) | < 1 µM | Cytotoxic | [12] |

Experimental Protocols

Extraction of Cardenolides

Several methods have been employed for the extraction of cardenolides from N. oleander leaves. The choice of solvent and technique significantly impacts the yield and profile of the extracted compounds.

Protocol 1: Methanolic Extraction for Bioactivity-Directed Isolation [8][13]

-

Plant Material Preparation: Fresh, uncrushed leaves of Nerium oleander are collected.

-

Extraction: The leaves are soaked in methanol (MeOH) at room temperature. The process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Bioassay: The crude extract is subjected to a preliminary bioassay (e.g., CNS depressant activity in mice) to confirm activity before proceeding with fractionation.[13]

Protocol 2: Ethanolic Extraction for Cardiotonic Studies [14]

-

Plant Material Preparation: Fresh leaves are washed, dried in an oven at 30°C for 48 hours, and then pulverized into a fine powder using a blender.

-

Extraction: The powdered leaves are subjected to cold extraction with ethanol. This process is repeated three times.

-

Concentration: The filtrates are combined, and the ethanol is removed using a rotary vacuum evaporator to obtain a concentrated extract.

Protocol 3: Accelerated Solvent Extraction (ASE) for Analytical Purposes [15][16]

-

Sample Preparation: Dried and powdered leaf material is mixed with a drying agent like anhydrous sodium sulfate.

-

Extraction: The sample is placed in an ASE cell. Chloroform is used as the extraction solvent at ambient temperature and high pressure (e.g., 1500 psi).

-

Collection: The extract is collected, and the solvent is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in methanol for analysis.

Isolation and Purification

Bioactivity-directed fractionation is a common strategy to isolate individual cardenolides.

Protocol 4: Bioactivity-Directed Isolation of CNS Depressant Cardenolides [8]

-

Solvent-Solvent Partitioning: The crude methanolic extract is partitioned between ethyl acetate (EtOAc) and water. The bioactive fraction (EtOAc) is selected for further separation.

-

Column Chromatography: The active fraction is subjected to column chromatography over silica gel.

-

Gradient Elution: A gradient of solvents, typically starting with petroleum ether and gradually increasing in polarity with ethyl acetate and methanol, is used to elute different fractions.

-

Further Purification: Bioactive fractions are further purified using repeated column chromatography and preparative thin-layer chromatography (TLC) to yield pure compounds.

-

Structure Elucidation: The structures of the isolated pure compounds (e.g., neridiginoside, nerizoside, this compound, odoroside-H) are determined using spectroscopic methods such as 1D and 2D NMR (COSY, NOESY, HMQC, HMBC) and mass spectrometry.[8]

Quantitative Analysis by UHPLC-ESI-MS/MS

This protocol is designed for the sensitive and specific quantification of multiple cardenolides.[10]

-

Chromatographic System: A Waters BEH C18 column (150 mm × 2.1 mm, 1.7 µm) is used.

-

Mobile Phase: A linear gradient consisting of acetonitrile and 5 mM ammonium acetate buffer is employed.

-

Run Time: The total run time for the gradient is 22 minutes.

-

Mass Spectrometry: An ESI-MS/MS system operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This allows for high selectivity and sensitivity in complex plant extracts.

-

Quantification: Absolute quantification is performed for key markers like oleandrin, odoroside A, and odoroside H using certified reference standards. Relative quantification is used for other identified cardenolides.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow from the collection of plant material to the identification of bioactive cardenolides.

Caption: Experimental workflow for isolating bioactive cardenolides.

Signaling Pathways Modulated by Nerium oleander Cardenolides

Cardenolides, particularly oleandrin, exert their anticancer effects by modulating multiple critical cellular signaling pathways.[3][6]

Anticancer Signaling Pathways

The diagram below illustrates the key signaling pathways targeted by oleandrin in cancer cells, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

Caption: Anticancer signaling pathways modulated by oleandrin.

Cardiotonic Mechanism of Action

The primary mechanism for the cardiotonic effect of these glycosides is the inhibition of the Na+/K+-ATPase in cardiac myocytes.[9][17]

Caption: Cardiotonic mechanism of action of Nerium cardenolides.

Conclusion

The leaves of Nerium oleander are a potent source of bioactive cardenolides with significant therapeutic potential, particularly in oncology and cardiology. Oleandrin and related compounds have demonstrated robust activity in preclinical models by modulating fundamental cellular signaling pathways. The standardized protocols for extraction, isolation, and quantification outlined in this guide provide a foundation for researchers to further explore these natural products. Future investigations should focus on elucidating the nuanced structure-activity relationships, optimizing drug delivery systems to mitigate toxicity, and advancing the most promising candidates into clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Oleandrin and Its Derivative Odoroside A, Both Cardiac Glycosides, Exhibit Anticancer Effects by Inhibiting Invasion via Suppressing the STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 6. japsonline.com [japsonline.com]

- 7. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bio-active cardenolides from the leaves of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioactive cardenolides from the stems and twigs of Nerium oleander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardenolides from the methanolic extract of Nerium oleander leaves possessing central nervous system depressant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The cardiotonic effect of the crude ethanolic extract of Nerium oleander in the isolated guinea pig hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Neritaloside: A Cardenolide from Traditional Medicine with Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neritaloside, a monoglycosidic cardenolide found in Nerium oleander, is a component of a plant with a long history in traditional medicine across various cultures.[1][2] Traditionally, extracts of Nerium oleander have been used to treat a range of ailments, including inflammatory conditions, skin diseases, and even cancer.[2][3] While the plant itself is known for its toxicity, modern scientific investigation has focused on isolating its bioactive compounds to understand their pharmacological properties and potential therapeutic applications. This compound, along with other cardenolides like oleandrin and odoroside H, has been identified as a significant contributor to the cytotoxic effects of Nerium oleander extracts.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its role in traditional medicine, its chemical properties, and the experimental evidence for its anticancer activity.

Chemical and Physical Properties

This compound is a cardenolide, a type of steroid characterized by a five-membered lactone ring. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₄₈O₁₀ |

| Molecular Weight | 592.7 g/mol |

| IUPAC Name | [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

| CAS Number | 465-13-4 |

| Chemical Class | Cardenolide (Sterol Lipid) |

Role in Traditional Medicine

Nerium oleander, the source of this compound, has been utilized in various traditional medicine systems for centuries.[3][4] Decoctions and extracts of the leaves, flowers, and roots have been applied externally for skin conditions and used internally for a range of ailments, including as a cardiotonic.[3][5] However, it is crucial to note that the use of crude Nerium oleander extracts is associated with significant toxicity due to the potent cardiac glycosides it contains.[3] The specific contribution of this compound to the therapeutic effects described in traditional medicine is not well-documented, as traditional practices utilize the whole plant or its crude extracts. Modern research is now dissecting the pharmacological activities of individual compounds like this compound to understand their specific roles and potential for safer, standardized therapeutic agents.

Anticancer Activity and Mechanism of Action

Recent scientific investigations have highlighted the potential of this compound as an anticancer agent. Studies on "Breastin," a standardized cold-water leaf extract of Nerium oleander, have shown that this compound is one of its major active constituents.[1]

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The table below summarizes the reported inhibitory concentrations (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Various Hematopoietic Tumors | Leukemia, Lymphoma | Data indicates inhibition, specific IC₅₀ values for this compound alone are not detailed in the provided search results. |

| Various Carcinomas | Breast, Colon, Kidney, Prostate, Melanoma | Data indicates inhibition, specific IC₅₀ values for this compound alone are not detailed in the provided search results. |

A notable finding is that the cellular responsiveness to this compound does not correlate with classical drug resistance mechanisms, such as the expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein).[1] This suggests that this compound may be effective against multidrug-resistant cancers.

Proposed Signaling Pathway for Anticancer Action

As a cardiac glycoside, the primary mechanism of action for this compound is believed to be the inhibition of the Na+/K+-ATPase pump on the cell membrane.[6][7] This inhibition leads to a cascade of downstream events culminating in apoptosis (programmed cell death) of cancer cells. While a specific signaling pathway for this compound has not been fully elucidated, a plausible pathway based on the known mechanism of cardiac glycosides is proposed below.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of this compound from Nerium oleander leaves is typically achieved through a bioassay-guided fractionation process. This involves separating the crude plant extract into different fractions and testing the biological activity of each fraction to guide further purification steps.

Caption: Experimental workflow for bioassay-guided isolation of this compound.

A general protocol for the extraction and isolation is as follows:

-

Plant Material Preparation: Fresh leaves of Nerium oleander are collected, washed, dried in an oven at a low temperature (e.g., 40-50°C), and then ground into a fine powder.[5]

-

Extraction: The powdered leaves are extracted with methanol at room temperature with intermittent shaking for an extended period (e.g., 24-48 hours). The process is repeated multiple times to ensure complete extraction.[5]

-

Fractionation: The crude methanolic extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Bioassay: Each collected fraction is tested for its cytotoxic activity against a panel of cancer cell lines using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Purification: The fractions exhibiting the highest cytotoxic activity are pooled and subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed as this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control cells.

Future Perspectives

This compound represents a promising lead compound for the development of new anticancer drugs, particularly for tumors that have developed resistance to conventional therapies. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways. Preclinical in vivo studies are necessary to evaluate its efficacy and safety profile in animal models. Moreover, structure-activity relationship studies could lead to the synthesis of this compound analogs with improved therapeutic indices. The journey of this compound from a component of a traditional medicinal plant to a potential modern therapeutic agent underscores the importance of exploring natural products in drug discovery.

References

- 1. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]

- 7. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Uses of Nerium oleander in Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerium oleander, a plant with a rich history in traditional medicine, has been both revered for its therapeutic properties and feared for its potent toxicity. This technical guide provides an in-depth exploration of the historical applications of N. oleander in various herbal medicine systems, including Ayurveda, Unani, and Traditional Chinese Medicine (TCM). It delves into the traditional preparation methods, summarizes the quantitative data on its bioactive compounds, and details the experimental protocols used to investigate its pharmacological effects. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action. All parts of the Nerium oleander plant are poisonous and contain cardiac glycosides, which can cause serious health effects if ingested. This document is for informational purposes for a professional audience and does not constitute a recommendation for self-medication.

Traditional and Historical Applications

Nerium oleander has a long and documented history of use in traditional medicine across various cultures for a wide range of ailments. Its application, however, has always been approached with caution due to its inherent toxicity.

Ayurvedic Medicine

In Ayurveda, Nerium oleander, known as Karavira, is recognized for its potent therapeutic properties, primarily for external applications. It is classified as an Upavisha, or a semi-poisonous herb, and is used after specific purification processes to mitigate its toxicity.

-

Skin Diseases: A medicated oil, Karavira Taila, is traditionally used for lomashatana (depilation) and in the management of various skin conditions.[1][2][3][4][5][6][7]

-

Wound Healing: The paste of the root is applied to ulcers and wounds to promote healing.

-

Insect Bites: External application is also indicated for toxic bites.

Unani Medicine

In the Unani system of medicine, Nerium oleander (often referred to as Difla) is recognized for its cardiotonic properties. It is a component of some complex formulations aimed at strengthening the heart.

-

Cardiac Ailments: It is used in formulations like Khamira Abresham Hakim Arshad Wala, a semi-solid preparation used as a general and cardiac tonic.[8][9][10][11][12][13][14]

Traditional Chinese Medicine (TCM)

In TCM, the leaves of Nerium oleander are used to address respiratory issues.

-

Asthma and Cough: It is a component of decoctions like Ma Xing Shi Gan Tang, which is used to clear lung heat, and alleviate coughing and wheezing.[15][16][17][18][19][20][21][22][23]

Ancient Greek and Roman Medicine

Ancient texts from Greek and Roman physicians also mention the use of Nerium oleander. Dioscorides, in his "De Materia Medica," noted its use as a counter-poison for snake bites when mixed with rue.

Bioactive Compounds and Quantitative Data

The primary bioactive compounds responsible for both the therapeutic and toxic effects of Nerium oleander are cardiac glycosides, with oleandrin being the most prominent.

Table 1: Cytotoxicity of Oleandrin against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |

| MCF-7 | Breast Adenocarcinoma | 14.5 nM | Not Specified | [24] |

| MDA-MB-231 | Breast Adenocarcinoma | 24.62 nM | Not Specified | [24] |

| HTB-26 | Breast Cancer | 10-50 µM | Not Specified | [25] |

| PC-3 | Pancreatic Cancer | 10-50 µM | Not Specified | [25] |

| HepG2 | Hepatocellular Carcinoma | 10-50 µM | Not Specified | [25] |

| HCT116 | Colorectal Carcinoma | 22.4 µM (for compound 1) | Not Specified | [25] |

| HCT116 | Colorectal Carcinoma | 0.34 µM (for compound 2) | Not Specified | [25] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.28 - 0.72 µg/mL | Not Specified | [26][27] |

| Leukemia Cell Lines | Leukemia | 0.39 - 0.63 µg/mL | Not Specified | [26][27] |

| Carcinoma Cell Lines | Various Carcinomas | 1.01 - 5.54 µg/mL | Not Specified | [26][27] |

Note: Compound 1 and 2 are regioisomers of new oleoyl hybrids of natural antioxidants.

Experimental Protocols

This section details the methodologies for some of the key experiments cited in the investigation of Nerium oleander's traditional uses.